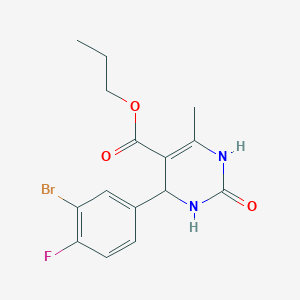
Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine and fluorine-substituted phenyl ring, a tetrahydropyrimidine core, and a propyl ester group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity.
化学反応の分析
Types of Reactions
Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, palladium catalysts for substitution reactions, and oxidizing agents like potassium permanganate for oxidation. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Researchers explore its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
作用機序
The mechanism by which Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often identified through experimental studies.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-fluorophenylboronic acid
- 4-Bromo-3-fluorophenylboronic acid
- 3-Bromo-4-fluorocinnamic acid
Uniqueness
Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its tetrahydropyrimidine core, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
特性
分子式 |
C15H16BrFN2O3 |
|---|---|
分子量 |
371.20 g/mol |
IUPAC名 |
propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16BrFN2O3/c1-3-6-22-14(20)12-8(2)18-15(21)19-13(12)9-4-5-11(17)10(16)7-9/h4-5,7,13H,3,6H2,1-2H3,(H2,18,19,21) |
InChIキー |
CZGUYVGSUXSCCT-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11629589.png)

![ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629593.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11629598.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629606.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11629608.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11629614.png)
![2-(4-chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629616.png)
![1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol](/img/structure/B11629624.png)

![2-(dimethylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629656.png)
![(5Z)-1-(3-bromophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11629664.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11629690.png)
